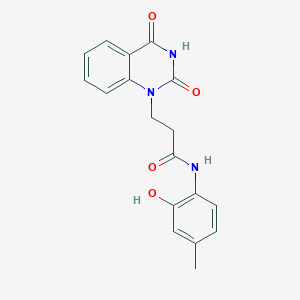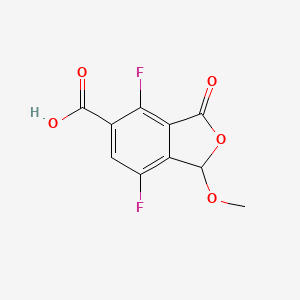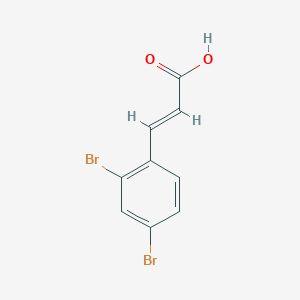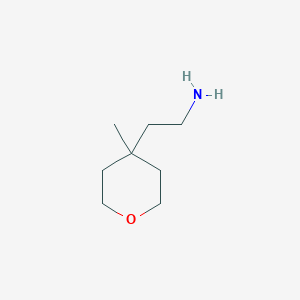
2H-Pyran-4-ethanamine, tetrahydro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- typically involves the reaction of 4-methyl-2H-pyran with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-4-ethanamine, tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted pyrans
Wissenschaftliche Forschungsanwendungen
2H-Pyran-4-ethanamine, tetrahydro-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its biological activities are often mediated through interactions with enzymes and receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A related compound with a similar six-membered ring structure but without the ethanamine substitution.
2H-Pyran-2-one, tetrahydro-4-methyl-: Another similar compound with a different substitution pattern, leading to distinct chemical properties.
Uniqueness
2H-Pyran-4-ethanamine, tetrahydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a pyran ring with an ethanamine group makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
933752-94-4 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2-(4-methyloxan-4-yl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-8(2-5-9)3-6-10-7-4-8/h2-7,9H2,1H3 |
InChI-Schlüssel |
ALEXOKBKWHQPBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOCC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)

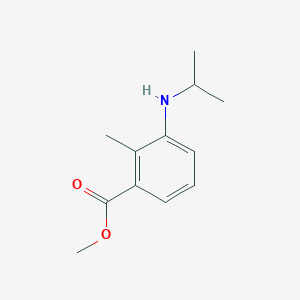

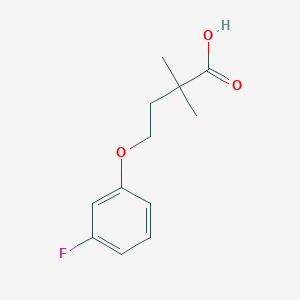

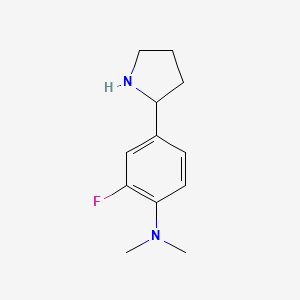
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
